Bivalent Structural Architecture: Distinct Degradation-Inducing Pharmacology Versus Monovalent IAP Antagonists
Dasminapant is a bivalent SMAC mimetic containing two tetrapeptide-mimicking sequences connected by a chemical linker, whereas comparators such as AT-406 (Debio-1143), LCL-161, and GDC-0152 are monovalent IAP antagonists containing a single tetrapeptide moiety [1]. This structural distinction translates to functional divergence: bivalent SMAC mimetics generally induce degradation of cIAP proteins in addition to antagonizing XIAP, while monovalent compounds primarily antagonize without robust degradation induction [2]. Quantitative binding data for dasminapant is not publicly disclosed; however, among bivalent comparators, birinapant exhibits Kd values of <1 nM for c-IAP1, 36 nM for c-IAP2, and 45 nM for XIAP, demonstrating the enhanced cIAP1 affinity characteristic of the bivalent scaffold [3].
| Evidence Dimension | Structural architecture and functional pharmacology |
|---|---|
| Target Compound Data | Bivalent SMAC mimetic (two tetrapeptide-mimicking sequences); induces cIAP-1 and XIAP degradation [1][2] |
| Comparator Or Baseline | AT-406 (monovalent, Ki: cIAP-1 = 1.9 nM, cIAP-2 = 5.1 nM, XIAP = 66.4 nM); LCL-161 (monovalent, no published binding data); GDC-0152 (monovalent, Ki: cIAP-1 = 17 nM, cIAP-2 = 43 nM, XIAP = 28 nM) [3] |
| Quantified Difference | Bivalent compounds generally exhibit higher cIAP1 affinity and induce protein degradation; monovalent compounds primarily antagonize without robust degradation [2] |
| Conditions | Fluorescence-polarization competition assays for binding constants; cellular degradation assays for functional pharmacology [3] |
Why This Matters
Procurement decisions for IAP-targeting experiments must account for whether degradation induction (bivalent) or pure antagonism (monovalent) is required for the intended mechanism-of-action study.
- [1] MedChemExpress. Dasminapant (APG-1387) Datasheet. Cat. No.: HY-125593. View Source
- [2] Li B, Wang H, Qiu M, et al. Novel smac mimetic APG-1387 elicits ovarian cancer cell killing through TNF-alpha, Ripoptosome and autophagy mediated cell death pathway. J Exp Clin Cancer Res. 2018;37:108. View Source
- [3] Fulda S. Smac mimetics as IAP antagonists. Semin Cell Dev Biol. 2015;39:132-138. Table 1: IAP Antagonists in Clinical Development. View Source
